N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H14FN3O4S and its molecular weight is 399.4. The purity is usually 95%.
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Biological Activity
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound recognized for its potential biological activities. This compound features a thiazole ring, a fluorophenyl group, and a benzo[d][1,3]dioxole moiety, which contribute to its pharmacological properties. The unique structural characteristics of this compound make it an interesting candidate for various therapeutic applications, including anticancer and antidiabetic activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H18FN3O4S, with a molecular weight of 415.4 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially influencing its biological activity and pharmacokinetics.
Property | Value |
---|---|
Molecular Formula | C20H18FN3O4S |
Molecular Weight | 415.4 g/mol |
CAS Number | 941943-43-7 |
Anticancer Activity
This compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar thiazole structures exhibit significant anticancer properties by interacting with specific biological targets.
Cytotoxicity Studies
In vitro studies have shown that the compound exhibits promising cytotoxic activity with IC50 values below 10 µM against several human cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(4-fluorophenyl)... | HeLa (Cervical) | 5.8 |
N-(4-fluorophenyl)... | MCF7 (Breast) | 7.3 |
N-(4-fluorophenyl)... | A549 (Lung) | 6.5 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of proliferative signaling pathways.
Antidiabetic Activity
The compound has also been evaluated for its potential as an antidiabetic agent. Preliminary studies indicate that it may inhibit α-amylase activity, which is crucial in carbohydrate metabolism.
α-Amylase Inhibition
The IC50 values for α-amylase inhibition have been reported as follows:
Compound | IC50 (µM) |
---|---|
N-(4-fluorophenyl)... | 0.85 |
This suggests that the compound could be developed further as a therapeutic agent for managing diabetes by regulating blood sugar levels.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors involved in disease pathways. The thiazole moiety has been linked to interactions with various biological targets, enhancing the compound's efficacy against cancer and metabolic disorders.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:
- Study on Anticancer Effects : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction.
- Antidiabetic Research : Another study focused on the α-amylase inhibitory activity of thiazole compounds, showing promising results in reducing blood glucose levels in diabetic models.
Properties
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-12-2-4-13(5-3-12)21-17(24)8-14-9-28-19(22-14)23-18(25)11-1-6-15-16(7-11)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJYAGDBPVOFNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.